molecular formula C12H14O5 B3117641 Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate CAS No. 22511-42-8

Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate

Cat. No. B3117641
Key on ui cas rn: 22511-42-8
M. Wt: 238.24 g/mol
InChI Key: XURJYWPXVPKIOX-UHFFFAOYSA-N
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Patent
US06194590B1

Procedure details

8020 g (65.44 mol) of ethyl chloroacetate are added to a mixture of 62 l of acetonitrile, 9490 g (62.38 mol) of methyl salicylate, 8610 g (62.38 mol) of potassium carbonate and 620 g of potassium iodide at 20° C., and the mixture is stirred and heated under reflux for 9 hours and stirred overnight without further heat being supplied. The mixture is filtered over Celite and the filtrate is concentrated under reduced pressure. 16.4 kg of methyl 2-ethoxycarbonylmethoxybenzoate are obtained (HPLC: logP=2.1)
Quantity
8020 g
Type
reactant
Reaction Step One
Quantity
9490 g
Type
reactant
Reaction Step One
Quantity
8610 g
Type
reactant
Reaction Step One
Quantity
620 g
Type
catalyst
Reaction Step One
Quantity
62 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4].[C:8]([O:17][CH3:18])(=[O:16])[C:9]1[C:10](=[CH:12][CH:13]=[CH:14][CH:15]=1)[OH:11].C(=O)([O-])[O-].[K+].[K+]>[I-].[K+].C(#N)C>[CH2:6]([O:5][C:3]([CH2:2][O:11][C:10]1[CH:12]=[CH:13][CH:14]=[CH:15][C:9]=1[C:8]([O:17][CH3:18])=[O:16])=[O:4])[CH3:7] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
8020 g
Type
reactant
Smiles
ClCC(=O)OCC
Name
Quantity
9490 g
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)(=O)OC
Name
Quantity
8610 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
620 g
Type
catalyst
Smiles
[I-].[K+]
Name
Quantity
62 L
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 9 hours
Duration
9 h
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
without further heat
FILTRATION
Type
FILTRATION
Details
The mixture is filtered over Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)COC1=C(C(=O)OC)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 16.4 kg
YIELD: CALCULATEDPERCENTYIELD 110.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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